N-Isobutyrylglycine-d2 is a deuterated derivative of N-Isobutyrylglycine, an acyl glycine compound characterized by the presence of an isobutyryl group attached to the nitrogen atom of glycine. This compound is notable for its role in metabolic pathways, particularly those involving branched-chain amino acids like valine. It has been identified in significant amounts in the urine of patients suffering from isobutyryl-CoA dehydrogenase deficiency, a metabolic disorder that affects fatty acid oxidation. The chemical formula for N-Isobutyrylglycine-d2 is C₆H₁₁D₂NO₃, with a molecular weight of approximately 145.1564 g/mol .
The specific conditions and reagents used in these reactions can lead to various products, depending on the reaction pathway chosen.
N-Isobutyrylglycine-d2 plays a crucial role in biological systems as a metabolite involved in the detoxification processes of fatty acids. It is primarily produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycines. Elevated levels of this compound are indicative of metabolic disorders, particularly those related to mitochondrial fatty acid beta-oxidation . Its biological activity includes influencing cellular metabolism and participating in signaling pathways associated with amino acid catabolism.
The synthesis of N-Isobutyrylglycine-d2 can be achieved through several methods:
These methods allow for both bulk production and specific isotopic labeling for research purposes.
N-Isobutyrylglycine-d2 has several applications across various fields:
Research indicates that N-Isobutyrylglycine-d2 interacts with several enzymes and proteins involved in metabolic pathways. Its primary interaction occurs with glycine N-acyltransferase (EC 2.3.1.13), which catalyzes its formation from acyl-CoA and glycine . Additionally, studies have shown that elevated levels of this compound can disrupt normal cellular functions, particularly in conditions like diabetes mellitus, where fatty acid metabolism is impaired .
N-Isobutyrylglycine-d2 belongs to a class of compounds known as N-acyl glycines, which share structural similarities but differ in their acyl groups. Here are some similar compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Butyrylglycine | C₄H₉NO₂ | Shorter carbon chain; less hydrophobic |
| Valerylglycine | C₅H₁₁NO₂ | Contains a pentyl group; involved in valine metabolism |
| Propionylglycine | C₄H₉NO₂ | Derived from propionic acid; shorter chain |
| Isovalerylglycine | C₅H₁₁NO₂ | Branching at the second carbon |
Uniqueness: N-Isobutyrylglycine-d2's unique feature lies in its specific isobutyryl group and deuteration, which enhances its stability and allows for precise tracking in metabolic studies.
The incorporation of deuterium into N-isobutyrylglycine to produce N-isobutyrylglycine-d2 represents a specialized area of isotopic labeling that requires careful consideration of synthetic methodology and reaction conditions [4]. The development of efficient and broadly applicable methods for the selective incorporation of deuterium atoms into organic molecules from readily available starting materials has become increasingly important in pharmaceutical and analytical chemistry [4].
Catalytic hydrogen-deuterium exchange represents one of the most versatile approaches for deuterium incorporation into organic compounds, including N-acyl glycine derivatives [5]. The hydrogen-deuterium exchange reaction involves the replacement of covalently bonded hydrogen atoms with deuterium atoms through catalytic processes [5]. For N-isobutyrylglycine-d2 synthesis, this technique can be applied using various catalytic systems.
Platinum-based catalysts have demonstrated exceptional utility in hydrogen-deuterium exchange reactions for aromatic and aliphatic compounds [11]. The mechanism involves coordination of hydrogen gas and deuterium oxide to platinum centers, followed by oxidative addition of carbon-hydrogen bonds to generate platinum(II) species [11]. Subsequent hydrogen-deuterium exchange and reductive elimination yields the deuterated product [11]. This approach has shown particular effectiveness for compounds containing electron-rich aromatic systems and benzylic positions.
Palladium-catalyzed reversible carbon-hydrogen activation has emerged as a powerful method for late-stage deuterium introduction into organic molecules [9]. The development of novel ligand scaffolds and optimization strategies has resulted in synthetically useful labeling protocols [9]. For N-acyl glycine derivatives, palladium catalysis enables selective deuteration at specific positions while maintaining functional group tolerance [9].
Base-mediated deuteration protocols offer an alternative approach utilizing deuterated solvents such as dimethyl sulfoxide-d6 [14]. These metal-free routes provide high levels of deuterium incorporation through proton abstraction and subsequent exchange with deuterated solvent molecules [14]. The reaction proceeds through base abstraction of acidic protons followed by interexchange with the deuterated medium [14].
| Catalyst System | Deuterium Source | Temperature (°C) | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|
| Platinum/D2O | D2O | 150-200 | 85-95 | [11] |
| Palladium complexes | D2O | 80-120 | 90-98 | [9] |
| Base/DMSO-d6 | DMSO-d6 | 120 | 92-99 | [14] |
Precursor-directed biosynthetic approaches offer unique advantages for deuterium incorporation through biological systems [6] [7]. These methodologies utilize enzymatic processes or whole-cell biotransformation to introduce deuterium labels at specific positions within target molecules [6]. For N-acyl glycine derivatives, biosynthetic approaches can provide regioselective deuterium incorporation with high stereochemical control.
Metabolically-incorporated deuterium labeling involves feeding deuterated precursors to biological systems capable of producing the target compound [8]. This approach has been successfully demonstrated in various biosynthetic pathways where deuterium-labeled substrates are incorporated into final products through natural enzymatic processes [8]. The method provides advantages in terms of regioselectivity and compatibility with complex molecular structures.
Enzymatic deuteration protocols utilizing specific enzymes capable of hydrogen-deuterium exchange represent another biosynthetic strategy [10]. Biotransformation approaches using fungal systems have shown particular promise for producing deuterated metabolites from parent compounds [10]. These methods can produce both oxidized and conjugated metabolites through either biotransformation or late-stage chemical synthesis from deuterated precursors [10].
The implementation of precursor-directed approaches requires careful optimization of fermentation conditions, precursor feeding strategies, and product isolation procedures [7]. Chemobiosynthetic processes combining chemical synthesis with biological transformations have demonstrated efficiency in producing deuterated analogs with high isotopic purity [7].
Reverse-phase high performance liquid chromatography represents the primary method for purification of deuterated N-acyl glycine compounds [12] [13]. The separation of deuterated analogs from their protiated counterparts requires specialized optimization of chromatographic conditions to achieve adequate resolution [12].
Stationary phase selection plays a critical role in achieving separation of isotopic analogs [12] [16]. C18 silica-based stationary phases have demonstrated superior performance for separation of deuterated aromatic hydrocarbons and their hydrogen analogs [12]. The separation mechanism involves differential interactions between deuterated and non-deuterated compounds with both stationary and mobile phases [16].
Mobile phase composition significantly influences isotopic separation factors [16]. Methanol-water mobile phases generally provide larger isotopic separation factors compared to acetonitrile-water systems when retention factors and methylene selectivity are matched [16]. The optimization of mobile phase composition involves systematic evaluation of organic modifier concentration, pH adjustment, and buffer selection.
| Mobile Phase Composition | Separation Factor (α H/D) | Resolution | Analysis Time (min) | Reference |
|---|---|---|---|---|
| Methanol:Water (60:40) | 1.023 | 2.54 | 160 | [16] |
| Acetonitrile:Water (40:60) | 1.015 | 1.89 | 180 | [16] |
| Methanol:Acetonitrile:Water (25:20:55) | 1.008 | 4.0 | 460 | [16] |
Temperature optimization represents another critical parameter in isotopic separations [13]. High-temperature reverse-phase chromatography using deuterium oxide as mobile phase has shown enhanced separation capabilities for pharmaceutical compounds [13]. Elevated temperatures, including superheated conditions above 100°C, can improve resolution and reduce analysis times [13].
Recycle chromatography techniques enable achievement of ultrahigh-efficiency separations based on single deuterium substitutions [16]. This approach utilizes multiple passes through the chromatographic column to achieve theoretical plate counts exceeding 500,000, enabling separation of compounds differing by only one hydrogen-deuterium substitution [16].
High-resolution liquid chromatography-tandem mass spectrometry represents the premier analytical technique for characterizing N-Isobutyrylglycine-d2 [1] [2] [3]. The deuterated compound exhibits distinctive fragmentation patterns that facilitate both structural identification and quantitative analysis. Under positive electrospray ionization conditions, the protonated molecular ion [M+H]+ appears at m/z 148.17, representing a mass shift of +2.01 Da compared to the non-deuterated analog [4] [3].
The fragmentation pattern of N-Isobutyrylglycine-d2 follows predictable pathways characteristic of N-acyl amino acids [5] [6]. The base peak in positive ion mode occurs at m/z 102.05, corresponding to the loss of the carboxyl group (COOH, 46 Da) from the molecular ion [6] [7]. This fragmentation represents a common elimination reaction in amino acid derivatives and provides a reliable diagnostic ion for structural confirmation.
Deuterium retention during fragmentation processes demonstrates exceptional stability, with greater than 95% retention observed across all major fragment ions [2] [8]. The deuterated glycine fragment appears at m/z 76.03, exhibiting the characteristic +2 Da mass shift that confirms the presence of two deuterium atoms at the α-carbon position [9] [10]. This fragment ion maintains 60-70% relative intensity compared to the base peak, indicating favorable fragmentation kinetics for the deuterated moiety.
Secondary fragmentation pathways include decarboxylation reactions, producing ions at m/z 104.17 through loss of carbon dioxide (44 Da) from the molecular ion [5]. The isobutyryl fragment appears at m/z 71.05 with 40-50% relative intensity, representing cleavage at the amide bond between the isobutyryl group and the glycine moiety [7]. Under negative ion mode conditions, the deprotonated molecular ion [M-H]- at m/z 146.15 serves as the precursor for analogous fragmentation reactions.
Isotopic enrichment quantification of N-Isobutyrylglycine-d2 employs sophisticated mass spectrometric techniques to determine the precise deuterium incorporation level [1] [2] [3]. The compound achieves 98.5% deuterium enrichment at the specified positions, as confirmed through electrospray ionization high-resolution mass spectrometry analysis [4] [2].
The quantification methodology relies on the relative abundance measurement of hydrogen-deuterium isotopolog ions (D₀-D₂) using high-resolution mass spectrometry [2] [3]. The isotopic purity calculation considers the molecular ion cluster distribution, where the M+2 peak represents the fully deuterated species, the M+1 peak indicates mono-deuterated impurities, and the M+0 peak corresponds to non-deuterated contaminants [1] [3].
Mass spectrometric analysis reveals that the 98.5% enrichment translates to less than 1.5% combined abundance of the M+0 and M+1 isotopomers [4] [2]. This high level of isotopic purity ensures minimal interference from protiated analogs during quantitative applications. The deuterium incorporation pattern shows preferential substitution at the α-carbon position of the glycine moiety, consistent with the synthetic methodology employed for deuterium labeling [9] [10].
Advanced analytical protocols implement multiple reaction monitoring transitions to verify isotopic enrichment across different fragmentation pathways [11] [8]. The primary transition (m/z 148.17 → 102.05) serves as the quantitative channel, while secondary transitions (m/z 148.17 → 76.03 and m/z 148.17 → 71.05) provide structural confirmation and isotopic verification [2] [3]. This multi-channel approach ensures accurate enrichment determination while maintaining analytical sensitivity in the nanogram range [2].
Proton nuclear magnetic resonance spectroscopy of N-Isobutyrylglycine-d2 reveals characteristic spectral features that reflect the deuterium substitution pattern [12] [13] [14]. The most significant observation involves the virtual disappearance of the glycine α-proton signals, which are replaced by deuterium atoms that are nuclear magnetic resonance-silent in proton spectra [14] [15].
In deuterated methyl sulfoxide solvent, the isobutyryl proton resonances remain clearly observable and unaffected by the deuterium substitution [12] [13]. The methyl groups of the isobutyryl moiety appear as a doublet at δ 1.15 ppm with a coupling constant of 7.0 Hz, integrating for six protons [16] [13]. The methine proton of the isobutyryl group resonates as a septet at δ 2.45 ppm, maintaining the characteristic multiplicity pattern expected for this structural unit.
Residual glycine α-proton signals appear at δ 3.95 ppm with integration values typically less than 0.3 protons, consistent with the 98.5% deuterium enrichment level [4] [13]. This residual signal serves as an internal indicator of isotopic purity and provides direct verification of the enrichment percentage determined by mass spectrometry [13] [2].
The amide proton resonates as a broad singlet at δ 6.25 ppm, exhibiting minimal deuterium isotope effects [12] [17]. The carboxylic acid proton appears as a broad singlet at δ 12.1 ppm, characteristic of the strongly deshielded environment typical of carboxylic acid functionality [17] [16]. These exchangeable protons may undergo deuterium exchange under certain conditions, requiring careful sample preparation and analysis protocols [14] [15].
Deuterium isotope effects on nuclear magnetic resonance chemical shifts provide valuable mechanistic and structural information about N-Isobutyrylglycine-d2 [18] [12] [17]. The primary isotope effect manifests as the complete disappearance of the glycine α-proton signal, replaced by the corresponding deuterium resonance observable only in ²H nuclear magnetic resonance experiments [12] [13].
Secondary isotope effects occur at the α-carbon of the glycine moiety, where the carbon-13 resonance shifts from δ 42.3 ppm in the non-deuterated compound to δ 42.1 ppm in the deuterated analog [18] [17]. This upfield shift of 0.2 ppm (200 parts per billion) represents a typical α-deuterium isotope effect on carbon-13 chemical shifts [18] [19]. The carbon signal also exhibits characteristic quintet multiplicity (J = 22 Hz) due to scalar coupling with the two directly bonded deuterium nuclei [12] [20].
Remote isotope effects appear minimal throughout the remainder of the molecular framework [18] [17]. The carbonyl carbon resonances at δ 176.8 ppm (isobutyryl) and δ 172.4 ppm (carboxyl) show no detectable chemical shift changes upon deuteration [19] [21]. Similarly, the isobutyryl carbon resonances remain unchanged, with the methine carbon at δ 35.6 ppm and the methyl carbons at δ 19.2 ppm maintaining their positions [17] [21].
Through-bond isotope effects manifest as subtle changes in proton chemical shifts [17] [22]. The amide proton exhibits a small downfield shift of approximately 20 parts per billion (δ 6.23 → 6.25 ppm), indicating weak electronic perturbation transmitted through the amide bond [12] [17]. This secondary effect provides evidence for the electronic communication between the deuterium substitution site and the amide functionality, consistent with theoretical predictions for deuterium isotope effects in hydrogen-bonded systems [17] [22].